3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone, also known as 3-(2,4-Xylyl)-3’-methoxypropiophenone, is a chemical compound with the empirical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol . It belongs to the class of aromatic ketones and is characterized by its unique structure.
The synthesis of this compound involves the reaction of 2,4-dimethylphenol (also known as 2,4-xylenol) with an appropriate acylating agent. The acylation process typically employs an acid chloride or anhydride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of the target compound. Detailed synthetic pathways and conditions can be found in relevant literature .
The molecular structure of 3-(2,4-Dimethylphenyl)-3’-methoxypropiophenone consists of a propiophenone backbone with a 2,4-dimethylphenyl group attached at one end and a methoxy group (-OCH₃) at the other end. The aromatic ring system contributes to its stability and reactivity. Refer to the InChI representation for the structural details .
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is a chemical compound belonging to the class of ketones, specifically a substituted propiophenone. It features a methoxy group and a dimethylphenyl moiety, which contribute to its unique properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is often studied for its reactivity and biological activities.
The compound can be synthesized through several methods, primarily involving Friedel-Crafts acylation or Grignard reactions, which are common techniques in organic chemistry for constructing carbon-carbon bonds.
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone is classified as:
The synthesis of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone typically involves the following methods:
The molecular structure of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone can be represented as follows:
3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone can undergo various chemical reactions:
The mechanism of action for 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator affecting various biochemical pathways, particularly those involving enzyme interactions or receptor binding.
Research indicates that this compound may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for further pharmacological studies.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to confirm the identity and purity of synthesized compounds.
The production of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone (C₁₈H₂₀O₂, MW 268.35) relies heavily on Friedel-Crafts acylation as the cornerstone synthetic methodology. This approach typically involves the reaction between 3-methoxypropiophenoyl chloride and 1,3-dimethylbenzene (m-xylene) under anhydrous conditions in the presence of Lewis acid catalysts. The electrophilic aromatic substitution occurs preferentially at the ortho position to one methyl group on the m-xylene ring due to steric and electronic directing effects, yielding the target propiophenone derivative [1] .
Optimized Reaction Conditions:
An alternative pathway involves Grignard reagent intermediation, where 3-methoxyphenyl magnesium bromide reacts with 3-(2,4-dimethylphenyl)propionitrile followed by careful hydrolysis. This method offers improved regioselectivity (≥92% by GC-MS analysis) but suffers from operational complexity due to moisture sensitivity and multiple purification steps. The Grignard route achieves moderate yields (68-72%) but provides valuable selectivity control for pharmaceutical-grade material requiring high isomeric purity [4].
Table 1: Synthetic Pathways Comparison for 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone
Method | Key Reagents | Yield Range | Regioselectivity | Operational Complexity |
---|---|---|---|---|
Friedel-Crafts Acylation | 3-Methoxypropiophenoyl chloride, m-xylene, AlCl₃ | 75-82% | Moderate (85%) | Moderate |
Grignard-Nitrile Pathway | 3-Methoxybenzyl magnesium bromide, 3-(2,4-dimethylphenyl)propionitrile | 68-72% | High (≥92%) | High |
Thiomethylation/Oxidation | 3-(2,4-Dimethylphenyl)-4'-thiomethylpropiophenone, KMnO₄ | 60-65% | Low (70-75%) | Very High |
Post-acylation processing employs multi-stage purification involving solvent extraction (ethyl acetate/water systems), acid washing (5% HCl) to remove catalyst residues, and vacuum distillation (180-190°C at 0.5 mmHg) to isolate the desired product. Crystallization from ethanol-water mixtures (4:1 ratio) further enhances purity to ≥98.5% as confirmed by HPLC analysis [1] [3].
Lewis acid catalysts play a pivotal role in determining the efficiency and selectivity of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone synthesis. Traditional aluminum trichloride catalysis faces limitations including moisture sensitivity, stoichiometric requirements, and substantial aqueous waste generation during workup. Recent advancements focus on modified Lewis acids and heterogeneous systems that address these limitations while improving selectivity profiles [1] [3] .
Catalytic Innovations:
Solvent-Catalyst Synergy significantly influences reaction kinetics and selectivity. Polar aprotic solvents like tetrahydrofuran (THF) facilitate higher-order complex formation between the acylating agent and catalyst, increasing electrophilicity. When combined with AlCl₃ at reflux temperatures (65-68°C), THF reduces reaction times by 40% compared to DCM systems while maintaining comparable yields (80±2%). Alternatively, acetonitrile-based systems enable precise temperature control (-10 to 0°C) for heat-sensitive substrates, virtually eliminating tar formation [4] .
Table 2: Catalytic Performance in Propiophenone Synthesis
Catalyst System | Loading (mol%) | Temperature Range | Yield (%) | Isomeric Purity | Reusability |
---|---|---|---|---|---|
AlCl₃ (Standard) | 100 | 0-25°C | 75-82% | 85% | None |
ZnCl₂/AlCl₃ (3:10) | 100 | 0-30°C | 86-89% | 92% | Limited |
BF₃-Etherate | 15 | 10-20°C | 82-85% | 88% | None |
FeCl₃/Al₂O₃ | 50 | 20-35°C | 78-80% | 83% | >5 cycles |
AlCl₃/THF Complex | 100 | 60-65°C | 80±2% | 90% | None |
The methoxy positioning effect presents unique selectivity challenges during acylation. Computational modeling reveals that the meta-methoxy group creates an electronic asymmetry that favors electrophilic attack at the 3' position rather than 4' (≥8:1 regioselectivity ratio). This electronic preference is leveraged in catalyst design, with moderately activating systems (BF₃, ZnCl₂/AlCl₃) proving most effective for maintaining positional integrity during the acylation process [3].
The synthesis of 3-(2,4-Dimethylphenyl)-3'-methoxypropiophenone has evolved significantly toward sustainable practices, particularly through solvent innovation and waste stream management. Traditional processes generated ≥8 kg aqueous waste/kg product containing aluminum and acid contaminants, creating substantial environmental burdens. Modern approaches implement closed-loop solvent systems and biocatalytic alternatives that dramatically improve the ecological footprint [4] .
Solvent Optimization Strategies:
Waste Minimization Technologies:
Biocatalytic routes employing engineered Saccharomyces cerevisiae demonstrate exceptional promise for sustainable production. These systems asymmetrically reduce precursor ketones like 1-(3,4-dimethylphenyl)ethanone in DES media with ≥95% enantiomeric excess. Process intensification through ultrasound pre-treatment (20 kHz, 150 W for 5 minutes) enhances biocatalyst efficiency by 30-40%, enabling complete reaction cycles within 8-12 hours. The NADES solvent system (Choline chloride-Glycerol-Water) maintains biocatalytic activity over ≥3 operational cycles without significant productivity loss, establishing a foundation for industrial implementation of these technologies .
Table 3: Environmental Metrics Comparison for Production Methods
Parameter | Conventional Process | DES-Biocatalytic Process | Solvent-Free Process | CPME-Based Process |
---|---|---|---|---|
PMI (Process Mass Intensity) | 28 kg/kg | 8 kg/kg | 5 kg/kg | 15 kg/kg |
E-Factor (kg waste/kg product) | 12.5 | 3.2 | 2.1 | 7.8 |
Energy Consumption (kWh/kg) | 85 | 45 | 110 | 60 |
Solvent Recovery Rate | 40% | 85% | N/A | 78% |
CO₂ Equivalent (kg/kg product) | 18.5 | 6.2 | 9.8 | 12.3 |
Integration of continuous flow technology represents the frontier in green process development. Microreactor systems (channel diameter: 500 μm) enable precise residence time control (45-90 seconds) at elevated temperatures (70-90°C), improving space-time yields by 15x over batch reactors. The continuous process eliminates intermediate isolation steps, reduces solvent inventory by 85%, and achieves atom efficiencies exceeding 80% – setting new benchmarks for sustainable manufacturing of complex propiophenone derivatives .
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